N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-propylbenzamide

Lipophilicity Permeability SAR

This specific 4-propylbenzamide derivative (XLogP3 = 3.7; 320.4 g/mol; 1 H-bond donor) is precisely what medicinal chemistry teams need when probing hydrophobic binding pockets in GPCRs, nuclear hormone receptors, or lipid-binding proteins. Unlike polar analogs (e.g., 4-acetamido, XLogP3 ≈ 1.8) or regioisomers (furan-3-yl attachment, CAS 2034386-16-6), only this exact CAS guarantees a consistent lipophilicity, H-bond donor count, and conformational flexibility (6 rotatable bonds) for accurate SAR interpretation and binding-thermodynamics studies. Supplied exclusively for research use; confirm exact CAS at order to avoid assay- reproducibility risks.

Molecular Formula C20H20N2O2
Molecular Weight 320.392
CAS No. 2034518-14-2
Cat. No. B2526725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-propylbenzamide
CAS2034518-14-2
Molecular FormulaC20H20N2O2
Molecular Weight320.392
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3
InChIInChI=1S/C20H20N2O2/c1-2-4-15-6-8-17(9-7-15)20(23)22-13-16-11-18(14-21-12-16)19-5-3-10-24-19/h3,5-12,14H,2,4,13H2,1H3,(H,22,23)
InChIKeyKYWWDYSQUPSXBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-propylbenzamide (CAS 2034518-14-2): Core Chemical Identity and Research-Grade Procurement Baseline


N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-propylbenzamide (CAS 2034518-14-2) is a synthetic small-molecule benzamide derivative composed of a 4-propylbenzamide core linked via a methylene bridge to a 5-(furan-2-yl)pyridin-3-yl moiety [1]. With a molecular formula of C₂₀H₂₀N₂O₂, a molecular weight of 320.4 g/mol, and a computed XLogP3 of 3.7, it occupies a moderately lipophilic chemical space distinct from more polar or more hydrophobic analogs within the furan‑pyridine benzamide series [1]. The compound is supplied exclusively for research use and is recognized as a versatile building block and potential ligand scaffold in early‑stage medicinal chemistry and biochemical probe development .

Why Broad-Spectrum Benzamide Analogs Cannot Substitute for N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-propylbenzamide in Targeted Research Procurement


Within the furan‑pyridine benzamide family, subtle variations in the position of the furan attachment, the nature of the benzamide para‑substituent, and the heterocyclic connectivity profoundly alter computed physicochemical descriptors such as lipophilicity (XLogP3), hydrogen‑bonding capacity, and molecular topology [1]. Even positional isomers that retain identical molecular formulas can exhibit divergent solubility, permeability, and target‑engagement profiles in biochemical assays . Consequently, procurement of a generic ‘furan‑pyridine benzamide’ without confirming the exact CAS and substitution pattern risks introducing uncontrolled variables that compromise assay reproducibility and structure‑activity relationship (SAR) interpretation. The following quantitative evidence clarifies where N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-propylbenzamide occupies a distinct parameter space relative to its closest commercially available analogs.

Quantitative Differentiation Evidence for N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-propylbenzamide Versus Closest Analogs


Lipophilicity (XLogP3) Comparison Between 4‑Propyl and 4‑Acetamido Benzamide Analogs

The 4‑propyl substituent on the benzamide ring of the target compound confers a computed XLogP3 of 3.7, compared with a substantially lower value of approximately 1.8 for the 4‑acetamido analog (CAS 2034466‑19‑6), representing a >100‑fold theoretical difference in octanol‑water partition coefficient [1]. This lipophilicity gap directly influences predicted membrane permeability and non‑specific protein binding, making the 4‑propyl derivative more suitable for hydrophobic binding pockets or cell‑based assays requiring higher passive diffusion.

Lipophilicity Permeability SAR

Hydrogen‑Bond Donor Count: 4‑Propyl vs. 4‑Fluoro and 4‑Acetamido Analogs

The target compound presents a single hydrogen‑bond donor (the benzamide NH), identical to the 4‑fluoro analog (CAS not retrieved on approved sources) but two fewer than the 4‑acetamido analog, which possesses three H‑bond donors [1]. In lead‑optimization programs, a lower H‑bond donor count correlates with improved oral bioavailability and blood‑brain barrier penetration according to Lipinski’s and related medicinal chemistry guidelines [2].

Hydrogen bonding Drug-likeness Scaffold selection

Rotatable Bond Count and Molecular Flexibility Compared with 4‑(Thiophen‑2‑yl) and 3‑(Pyridin‑2‑yloxy) Analogs

The target compound has six rotatable bonds, whereas the 4‑(thiophen‑2‑yl) analog (CAS 2320924‑15‑8) introduces a biaryl linkage that adds rigidity, and the 3‑(pyridin‑2‑yloxy) analog incorporates an ether oxygen that alters torsional profiles [1]. Higher rotatable bond count in the 4‑propyl derivative may result in a greater entropic penalty upon binding but also provides conformational adaptability for induced‑fit recognition, a trade‑off that must be evaluated in the context of the specific target binding site [2].

Conformational flexibility Entropic penalty Binding affinity

Furan‑2‑yl vs. Furan‑3‑yl Regioisomerism: Topological Polar Surface Area Impact

The furan‑2‑yl substitution at the pyridine 5‑position (target compound) versus furan‑3‑yl at the same position (CAS 2034386‑16‑6) yields computed topological polar surface area (TPSA) values that, while numerically similar (≈55 Ų for both), differ in the spatial orientation of the oxygen heteroatom, potentially affecting hydrogen‑bond acceptor geometry and π‑stacking interactions with aromatic residues in a binding pocket [1]. Although direct comparative biochemical data are not available in the public domain, molecular docking studies widely acknowledge that regioisomeric heterocycle attachment can alter ligand‑receptor complementarity even when global descriptors remain constant [2].

Regioisomerism Topological polarity Selectivity

Optimal Research and Industrial Application Scenarios for N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-propylbenzamide Based on Verified Differentiation Data


Hydrophobic Binding‑Pocket Probe Development (Kinase, GPCR, or Nuclear Receptor Targets)

With a computed XLogP3 of 3.7, the compound is suited for probing hydrophobic binding pockets where higher lipophilicity enhances affinity. Researchers designing SAR panels for lipid‑binding proteins, nuclear hormone receptors, or GPCRs with deep hydrophobic clefts may preferentially select this 4‑propyl analog over the 4‑acetamido analog (XLogP3 ≈ 1.8) to maintain target engagement in lipophilic environments [1].

CNS‑Penetrant Lead Optimization Libraries

The single hydrogen‑bond donor and moderate molecular weight (320.4 g/mol) align with CNS drug‑likeness criteria. Medicinal chemistry teams constructing focused libraries for neurodegenerative or psychiatric targets can use this compound as a scaffold with a favorable H‑bond donor profile compared to analogs bearing additional amide or hydroxyl groups (e.g., 4‑acetamido analog with 3 donors) [1].

Conformational Flexibility SAR Studies in Fragment‑Based Drug Discovery

With six rotatable bonds, the compound provides a reference point for studying the effect of conformational entropy on binding thermodynamics. By comparing its binding affinity and ΔG against the more rigid 4‑(thiophen‑2‑yl) analog (5 rotatable bonds) and the more flexible 3‑(pyridin‑2‑yloxy) analog (7 rotatable bonds), researchers can correlate flexibility with target binding kinetics [1].

Regioisomeric Selectivity Profiling in Heterocyclic Medicinal Chemistry

The compound’s furan‑2‑yl (vs. furan‑3‑yl) attachment at the pyridine 5‑position makes it a valuable tool for investigating how heterocycle regioisomerism affects target selectivity. Even in the absence of published biochemical data, its use in parallel SAR arrays with the furan‑3‑yl regioisomer (CAS 2034386‑16‑6) can reveal steric and electronic preferences of a target binding site [1].

Quote Request

Request a Quote for N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-propylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.